Anthracen-1-ylmethanol

Description

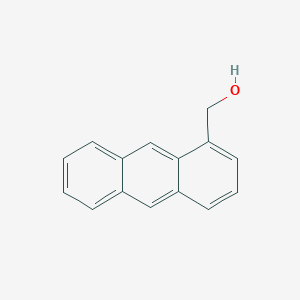

Anthracen-1-ylmethanol (CAS: 8029-10-5) is a polycyclic aromatic alcohol derived from anthracene, featuring a hydroxymethyl (-CH$_2$OH) substituent at the 1-position of the anthracene core. Key handling precautions include avoiding inhalation, skin/eye contact, and ensuring proper ventilation during use .

Properties

CAS No. |

154397-44-1 |

|---|---|

Molecular Formula |

C15H12O |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

anthracen-1-ylmethanol |

InChI |

InChI=1S/C15H12O/c16-10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-9,16H,10H2 |

InChI Key |

XCCCHWWMLSAIOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reduction of Anthracen-1-carboxaldehyde: One common method for preparing anthracen-1-ylmethanol involves the reduction of anthracen-1-carboxaldehyde using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Hydroxymethylation of Anthracene: Another approach involves the direct hydroxymethylation of anthracene using formaldehyde and a strong base like potassium hydroxide (KOH).

Industrial Production Methods: Industrial production of this compound often involves the large-scale reduction of anthracen-1-carboxaldehyde due to its efficiency and high yield. The process is optimized to ensure the purity and consistency of the final product, which is essential for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Anthracen-1-ylmethanol can undergo oxidation reactions to form anthracen-1-carboxaldehyde or anthracen-1-carboxylic acid.

Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products:

Oxidation: Anthracen-1-carboxaldehyde, anthracen-1-carboxylic acid.

Reduction: Anthracen-1-ylmethane.

Substitution: Various esters and ethers.

Scientific Research Applications

Chemistry: Anthracen-1-ylmethanol is used as a building block in organic synthesis, particularly in the preparation of anthracene-based derivatives. Its unique structure allows for the development of compounds with specific photophysical properties .

Biology: In biological research, this compound derivatives are studied for their potential antimicrobial and anticancer activities. The compound’s ability to interact with biological molecules makes it a valuable tool in drug discovery .

Medicine: this compound and its derivatives are investigated for their potential therapeutic applications, including their use as fluorescent probes for imaging and diagnostic purposes .

Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials. Its photophysical properties make it suitable for these high-tech applications .

Mechanism of Action

The mechanism of action of anthracen-1-ylmethanol is primarily related to its ability to undergo photochemical reactions. Upon exposure to light, the compound can absorb photons and transition to an excited state. This excited state can then participate in various chemical reactions, including energy transfer and electron transfer processes. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds share structural similarities with Anthracen-1-ylmethanol but differ in aromatic systems or substituents:

Key Observations :

- Aromatic Systems: this compound and 1-(9-Anthryl)ethanol share the anthracene core, while Naphthalen-1-ylmethanol has a smaller naphthalene system. The extended conjugation in anthracene derivatives enhances UV absorption and stability compared to naphthalene analogs .

- The naphthalenylmethyl group in 9-(1-Naphthalenylmethyl)anthracene creates a bulkier structure, likely reducing solubility in polar solvents .

Physical and Chemical Properties

However, inferences can be made based on structural analogs:

- Naphthalen-1-ylmethanol: Crystallographic studies reveal a planar naphthalene core with a hydroxymethyl group adopting specific dihedral angles relative to the aromatic plane (e.g., C7–C8–H8 bond angles ≈ 1.44–1.81 Å) . This geometry may enhance crystallinity compared to anthracene derivatives.

- 1-(9-Anthryl)ethanol: The extended ethyl chain may reduce intermolecular hydrogen bonding compared to this compound, leading to lower melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.